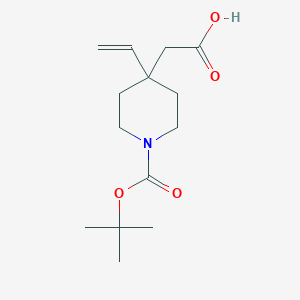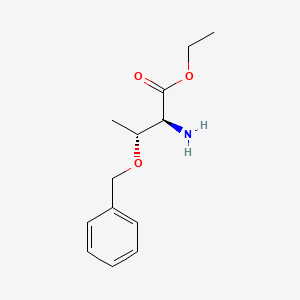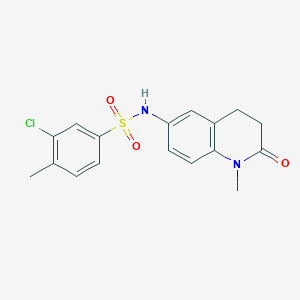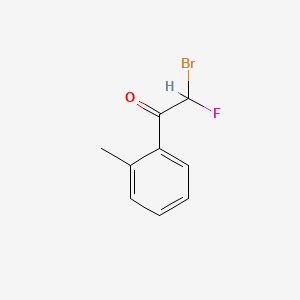
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a vinyl group
Métodos De Preparación
The tert-butoxycarbonyl group can be added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The vinyl group can be introduced through various methods, including the use of vinyl halides or vinyl Grignard reagents under appropriate conditions . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds . The compound’s effects are mediated through its ability to undergo specific chemical transformations, which can be exploited in the synthesis of target molecules .
Comparación Con Compuestos Similares
2-(1-(tert-Butoxycarbonyl)-4-vinylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as:
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: This compound lacks the vinyl group, making it less versatile in certain synthetic applications.
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a pyrazole ring instead of a vinyl group, offering different reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are commonly used in peptide synthesis and offer different functional group compatibility.
The uniqueness of this compound lies in its combination of a piperidine ring, a tert-butoxycarbonyl protecting group, and a vinyl group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
2-[4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-14(10-11(16)17)6-8-15(9-7-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOODFYHHGACLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine](/img/structure/B2541122.png)
![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2541127.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2541129.png)
![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)
